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Compound of Interest

Compound Name: 3-Ethyl-2-phenylmorpholine
CAS No.: 100368-98-7
Cat. No.: B1498995

Get Quote

Executive Summary

3-Ethyl-2-phenylmorpholine (often referred to colloquially as Phenetrazine) represents a
critical study in homologous extension within the morpholine class of central nervous system
(CNS) stimulants. By extending the C3-substituent from a methyl (as in Phenmetrazine) to an
ethyl group, researchers observe significant shifts in steric tolerance, transporter selectivity,
and metabolic stability. This guide deconstructs the pharmacological impact of this "ethyl shift,"
analyzing how increased steric bulk at the chiral center influences binding affinity at the
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Chemical Architecture & Stereochemistry
The Scaffold

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl ring
and at the C3 position with an ethyl group. This creates two chiral centers, resulting in four
potential sterecisomers:

e (2S, 3S) & (2R, 3R):Trans-configuration.
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e (2S, 3R) & (2R, 3S):Cis-configuration.

In the phenmetrazine series, the (+)-trans isomer (2S, 3S) typically exhibits the highest potency
as a monoamine releasing agent. The 3-ethyl analogue is expected to follow this
stereochemical preference, where the spatial arrangement of the ethyl group relative to the
phenyl ring dictates the "fit" within the hydrophobic pocket of the monoamine transporter.

The "Ethyl Shift" (SAR Analysis)

The transition from Methyl (C1) to Ethyl (C2) at the 3-position is the defining feature of this
molecule.

 Steric Occlusion: The DAT binding site has a "Goldilocks" zone for the amine-adjacent
substituent. While the methyl group of phenmetrazine fits optimally, the ethyl group
introduces rotational freedom and steric bulk. This often results in a slightly reduced affinity (

) for DAT compared to the methyl parent, as the ethyl tail may clash with residues in the
orthosteric binding site (specifically near Asp79 or Phe76 in the human DAT model).

 Lipophilicity (LogP): The addition of a methylene unit (-CH2-) increases the calculated LogP
(cLogP) by approximately 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability
but may also increase non-specific binding in plasma.

Visualization of the Pharmacophore

The following diagram illustrates the key SAR zones of the molecule.
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Figure 1: Pharmacophore dissection of 3-Ethyl-2-phenylmorpholine showing the functional

roles of each structural component.

Pharmacodynamics & Mechanism of Action
Monoamine Transporter Profile

3-Ethyl-2-phenylmorpholine functions primarily as a Norepinephrine-Dopamine Releasing

Agent (NDRA).

Transporter Activity Type

Predicted Potency
vs. Phenmetrazine

Mechanism

NET Releasing Agent

High (Retained)

The NET binding
pocket is generally
more tolerant of steric
bulk at the alpha-

carbon position.

DAT Releasing Agent

Moderate (Reduced)

The ethyl group may
cause minor steric
clashes, slightly
reducing potency
compared to the

methyl analogue.

SERT Inactive/Weak

Negligible

Like its parent, the
scaffold lacks the
requisite bulk/polarity
on the phenyl ring to
engage SERT

significantly.

Signal Transduction Pathway

The compound enters the presynaptic neuron via the transporter (acting as a substrate),

displaces vesicular monoamines via VMAT?2 interaction, and reverses the direction of the

membrane transporter (DAT/NET).
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Figure 2: Mechanism of Action illustrating the substrate-based release of dopamine.

Synthesis & Derivatization
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To access 3-Ethyl-2-phenylmorpholine for SAR evaluation, a modified synthetic route based
on the standard phenmetrazine synthesis is required. The key deviation is the starting
precursor.

Synthetic Protocol (General Procedure)

Precursor: Butyrophenone (instead of Propiophenone).
» Halogenation: Butyrophenone is brominated at the alpha-position to yield

-bromobutyrophenone.

e Amination: The bromo-ketone is reacted with ethanolamine (or N-benzylethanolamine for
cleaner cyclization) to form the amino-ketone intermediate.

e Reduction & Cyclization: The intermediate is reduced (using NaBH4 or catalytic
hydrogenation) to the amino-alcohol, which is then cyclized using an acid catalyst (e.g.,
H2S04 or HCI) to close the morpholine ring.

Note on Stereocontrol: This route typically yields a racemic mixture of cis and trans isomers.
Separation can be achieved via fractional crystallization of the hydrochloride salts or chiral
HPLC.
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Figure 3: Synthetic pathway from Butyrophenone to the target morpholine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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